

Application Notes and Protocols: STING Agonist Administration in Mouse Models

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Compound of Interest

Compound Name: CMP8

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These application notes provide detailed protocols and quantitative data for the dosage and administration of STING (Stimulator of Interferon Genes) agonists in preclinical mouse models, with a focus on advanced delivery systems such as Cyclic Dinucleotide-Manganese Particles (CMPs). The information is intended for researchers, scientists, and drug development professionals working in immuno-oncology.

Quantitative Data Summary

The following tables summarize dosages and administration schedules for different STING agonists used in various mouse cancer models.

Table 1: Dosage and Administration of CMP-Formulated STING Agonists

Cyclic Dinucleotide-Manganese Particles (CMPs) are utilized to enhance the delivery and efficacy of STING agonists.^[1] This approach can amplify the type-I interferon response and has demonstrated strong anti-tumor efficacy with minimal side effects.^[1]

Mouse Model	Tumor Model	STING Agonist (in CMP)	Dosage (Agonist)	Dosage (Mn ²⁺)	Administration Route	Treatment Schedule	Reference
BALB/c	CT26 Colon Carcinoma	c-di-AMP (CDA)	20 µg	17.5 µg	Intratumoral (I.T.)	On days 9, 12, and 15 post-tumor implantation	[2]
BALB/c	CT26 Colon Carcinoma	c-di-AMP (CDA)	20 µg	10 µg	Intravenous (I.V.)	On days 9, 12, and 15 post-tumor implantation	[2]

Table 2: Dosage and Administration of Other STING Agonists

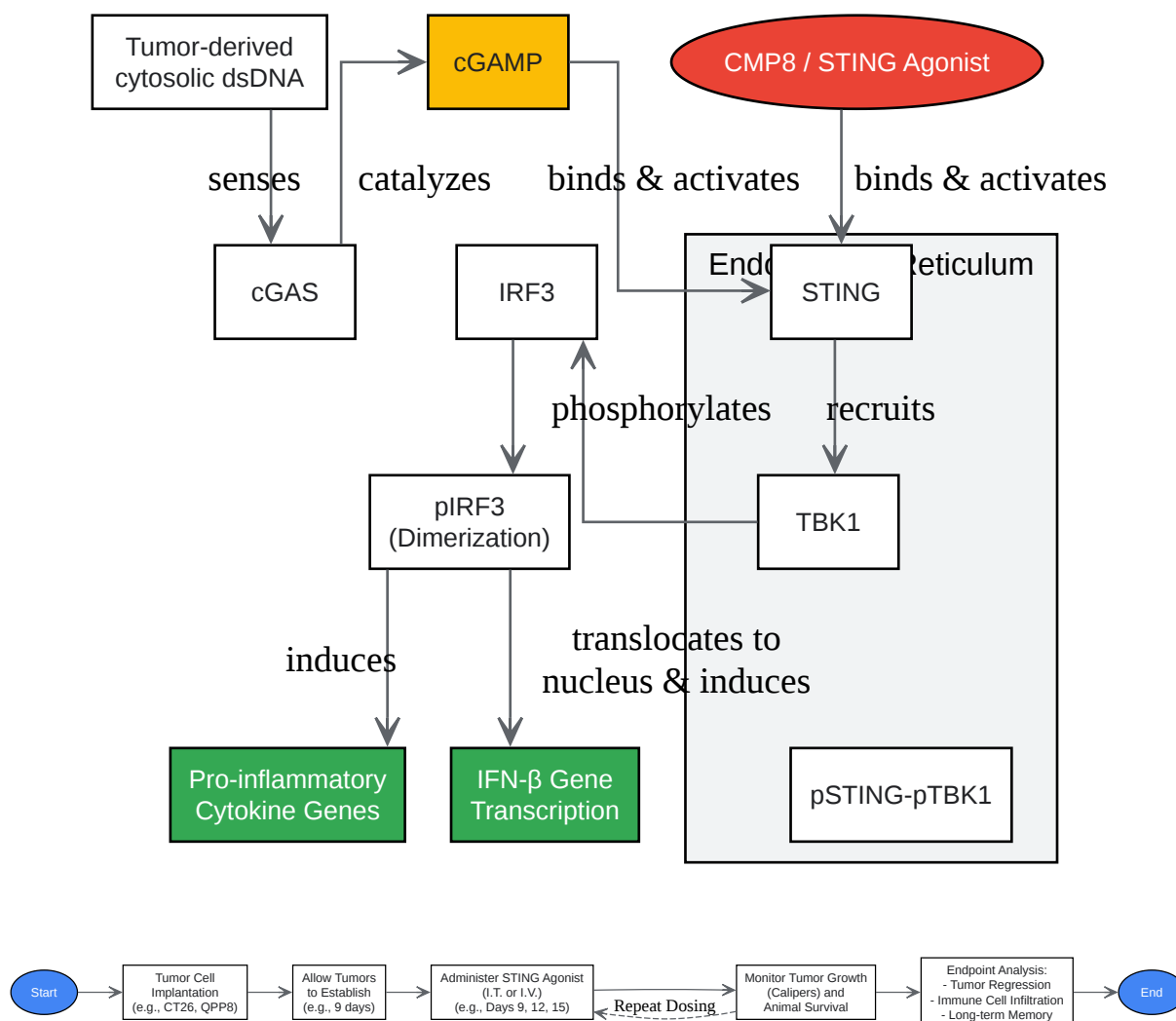
Various synthetic STING agonists are under investigation, often administered directly into the tumor to maximize local immune activation and minimize systemic toxicity.[2][3]

Mouse Model	Tumor Model	STING Agonist	Dosage	Administration Route	Treatment Schedule	Reference
C57BL/6	QPP8 Glioblastoma	8803	5 µg	Intratumoral (I.T.)	Twice, 7 days apart	[4]

Signaling Pathways and Experimental Workflows

Diagram 1: The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[3] Upon activation, it triggers the production of type I interferons and other inflammatory cytokines, which are essential for priming anti-tumor T-cell responses.[2][5]



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